molecular formula C3H4Cl2 B154105 1,3-Dichloropropene CAS No. 10061-02-6

1,3-Dichloropropene

Cat. No. B154105
CAS RN: 10061-02-6
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-OWOJBTEDSA-N
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Description

1,3-Dichloropropene (1,3-D) is a chlorinated hydrocarbon with significant applications in agriculture as a soil fumigant. It is used as an alternative to methyl bromide (MeBr) for controlling nematodes, soil-borne diseases, and weeds in various crops such as ginger, tomato, and cucumber in China . The compound is also known for its nematicidal properties and has been studied for its effects on soil microbial communities .

Synthesis Analysis

The synthesis of 1,3-Dichloropropene involves the chlorination of propene. A specific synthesis route is not detailed in the provided papers, but the compound can be generated through chemical reactions involving chlorine and propene derivatives. Additionally, 1,3-Dichloropropene can be used as a starting material for the synthesis of other chemicals, such as unsaturated 1,5-diols and dihydropyrans, through reactions with lithium powder and various electrophiles .

Molecular Structure Analysis

The molecular structure of 1,3-Dichloropropene has been investigated using gas-phase electron diffraction. The studies have revealed that the molecule exists in different conformations, including syn and gauche forms. The gauche form is energetically more favorable. Key structural parameters such as bond lengths and angles have been determined for these conformations .

Chemical Reactions Analysis

1,3-Dichloropropene undergoes various chemical reactions, including epoxidation, which leads to the formation of 1,3-D-epoxides. These epoxides are intermediates in the bioactivation of 1,3-D and are implicated in its genotoxicity. The epoxides can further react to form mutagenic compounds, which have been tested for their mutagenicity in bacterial assays . Additionally, 1,3-Dichloropropene reacts with lithium to form 1,3-dianions, which are used in the synthesis of other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloropropene, such as its volatility and reactivity, make it an effective soil fumigant. However, these same properties also contribute to its potential health hazards. For instance, a case study reported the death of an individual due to acute renal failure and brain edema after inhaling 1,3-Dichloropropene, highlighting the risks associated with its use without proper protective measures .

Scientific Research Applications

Groundwater Monitoring

1,3-Dichloropropene (1,3-D) has been extensively monitored in groundwater across various EU countries and North America. Studies have shown that 1,3-D and its metabolites have negligible contamination in groundwater, demonstrating its environmental safety in agroclimatic regions where it has been used historically (Terry et al., 2008); (van Wesenbeeck & Knowles, 2019).

Impact on Soil Bacterial Communities

Research indicates that 1,3-D affects soil bacterial diversity initially, but the impact is short-term and transitory. This suggests that 1,3-D as a soil fumigant has only a minimal and temporary effect on indigenous soil microbial communities, providing important insights into its ecological safety (Liu et al., 2015).

Emission Modeling and Control

Studies have modeled the emissions of 1,3-D under various soil conditions and application methods, providing insights into regulatory decision-making for environmental protection. These models help in understanding the range of emissions and the factors influencing them (Brown et al., 2019).

Alternative to Methyl Bromide for Pest Management

1,3-D has been evaluated as a potential alternative to methyl bromide (MeBr) in various crops such as ginger, cucumber, and tomato. It is found to be effective in nematode control, disease management, and in improving crop yield, making it a viable option in integrated pest management (Qiao et al., 2012); (Qiao et al., 2011); (Qiao et al., 2010).

Irrigation and Water Management

The application of 1,3-D in sting nematode-infested soils may enhance drought survival of crops like bermudagrass, suggesting its utility in water management strategies in agriculture (Trenholm et al., 2005).

Comprehensive Health and Environmental Risk Assessments

1,3-Dichloropropene has been subject to extensive studies on its toxicology, carcinogenicity, and genotoxicity. This research provides a nuanced understanding of its risks and safe application thresholds, contributing to more informed decisions about its usage in agriculture (Stott & Gollapudi, 2001); (Yan et al., 2020).

Safety And Hazards

Acute inhalation exposure of humans following a spill caused mucous membrane irritation, chest pain, and breathing difficulties . Chronic dermal exposure may result in skin sensitization in humans . Damage to the nasal mucosa and urinary bladder are the primary health effects of rodents chronically exposed to 1,3-dichloropropene by inhalation . EPA has classified 1,3-dichloropropene as a Group B2, probable human carcinogen .

Future Directions

The World Health Organization (WHO) has published a fact sheet on 1,3-Dichloropropene, which includes information on analytical methods and limits of detection, treatment options, and additional risk assessment and management considerations . The U.S. Environmental Protection Agency (EPA) has also conducted a review of 1,3-Dichloropropene .

properties

IUPAC Name

(E)-1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+
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InChI Key

UOORRWUZONOOLO-OWOJBTEDSA-N
Source PubChem
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Canonical SMILES

C(C=CCl)Cl
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Isomeric SMILES

C(/C=C/Cl)Cl
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Molecular Formula

C3H4Cl2
Record name TRANS-1,3-DICHLOROPROPENE
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DSSTOX Substance ID

DTXSID2042480
Record name trans-1,3-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95 °F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant., 1,3-Dichloropropene: Colorless to amber liquid with an odor like chloroform; [HSDB] Clear colorless liquid; [CAMEO], Liquid
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C, 112.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, chloroform, In water, 2,800 mg/l @ 25 °C., 2800 mg/L @ 20 °C (exp)
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Density

1.224 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C/4 °C
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Vapor Density

1.4 AT 37.8 °C (AIR= 1)
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Vapor Pressure

34 mmHg at 77 °F (NTP, 1992), 34.0 [mmHg], 34 mm Hg @ 25 °C
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Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.
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Product Name

(E)-1,3-Dichloropropene

Color/Form

Colorless to amber liquid /1,3-Dichloropropene/

CAS RN

10061-02-6, 542-75-6
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Melting Point

-50 °C
Record name 1,3-Dichloropropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloropropene
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1,3-Dichloropropene
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1,3-Dichloropropene
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1,3-Dichloropropene

Citations

For This Compound
14,400
Citations
RSH Yang - Residue Reviews: Reviews of Environmental …, 1986 - Springer
3-Dichloropropene, the main ingredient of Telone II ®1 , was introduced as a commercial fumigant in 1955 (Berry et al. 1980). A preparation containing 1,3-dichloropropene and 1,2-…
Number of citations: 29 link.springer.com
GJ Poelarends, M Wilkens, MJ Larkin… - Applied and …, 1998 - Am Soc Microbiol
The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil that was repeatedly treated with the nematocide 1,3-dichloropropene, could utilize low concentrations of 1,3-…
Number of citations: 139 journals.asm.org
RS Dungan, AM Ibekwe, SR Yates - FEMS Microbiology …, 2003 - academic.oup.com
In this study we investigated the response of microbial communities in unamended and manure-amended soil treated with the fumigants propargyl bromide (PBr) and 1,3-…
Number of citations: 124 academic.oup.com
RS Dungan, SR Yates - Vadose Zone Journal, 2003 - pubs.geoscienceworld.org
Fumigant pesticides are frequently used in intensive agriculture to control nematodes, fungi, and weeds. Currently, four registered fumigants are available: 1,3-dichloropropene (1,3-D), …
Number of citations: 68 pubs.geoscienceworld.org
RS Dungan, J Gan, SR Yates - Pest Management Science …, 2001 - Wiley Online Library
3‐Dichloropropene (1,3‐D), which consists of two isomers, (Z)‐ and (E)‐1,3‐D, is considered to be a viable alternative to methyl bromide, but atmospheric emission of 1,3‐D is often …
Number of citations: 91 onlinelibrary.wiley.com
M Guo, SK Papiernik, W Zheng… - Journal of environmental …, 2004 - Wiley Online Library
Hydrolysis is the major pathway for fumigant 1,3‐dichloropropene (1,3‐D) degradation in water and soil, yet the process is not well understood. Experiments were conducted to …
Number of citations: 40 acsess.onlinelibrary.wiley.com
J Gan, SR Yates, D Wang, FF Ernst - 1998 - Wiley Online Library
Emissions of fumigants can be an important source of air pollution at soil fumigation sites, and the high emission rates result partly from the use of application methods that are high in …
Number of citations: 84 acsess.onlinelibrary.wiley.com
JH Kim, J Gan, WJ Farmer, SR Yates… - Journal of agricultural …, 2003 - ACS Publications
The fumigant 1,3-dichloropropene (1,3-D), in combination with chloropicrin, is considered a major replacement to methyl bromide (MeBr). This study was conducted to better understand …
Number of citations: 43 pubs.acs.org
Z Yan, M Bartels, B Gollapudi, J Driver… - Critical Reviews in …, 2020 - Taylor & Francis
3-Dichloropropene (1,3-D; CAS #542-75-6) is a fumigant used for preplant treatment of soil to control parasitic nematodes and manage soil borne diseases for numerous fruit, vegetable…
Number of citations: 7 www.tandfonline.com
Q Wang, S Gao, D Wang, K Spokas… - Journal of agricultural …, 2016 - ACS Publications
Biochar, which is organic material heated under a limited supply of oxygen, has the potential to reduce fumigant emissions when incorporated in the soil, but the mechanisms are not …
Number of citations: 26 pubs.acs.org

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